molecular formula C25H27F6N9O4 B2682253 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) CAS No. 2411195-73-6

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid)

Cat. No.: B2682253
CAS No.: 2411195-73-6
M. Wt: 631.54
InChI Key: WYZLJOGNZRYJAP-UHFFFAOYSA-N
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Description

This compound (CAS No. EN300-756317) is a bis(trifluoroacetic acid) salt with the molecular formula C25H27F6N9O4 and a molecular weight of 631.54 g/mol . Its structure features a pyrimidine core substituted with a 3-aminopropylamino group, a 5-cyclopropyl-1H-pyrazol-3-ylamino moiety, and a phenylacetonitrile group. The trifluoroacetic acid (TFA) counterion enhances solubility, making it suitable for biological assays and synthetic applications. Listed in Enamine Ltd’s Building Blocks Catalogue, it serves as a key intermediate in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name

2-[4-[[4-(3-aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9.2C2HF3O2/c22-9-1-11-24-18-13-19(26-20-12-17(29-30-20)15-4-5-15)28-21(27-18)25-16-6-2-14(3-7-16)8-10-23;2*3-2(4,5)1(6)7/h2-3,6-7,12-13,15H,1,4-5,8-9,11,22H2,(H4,24,25,26,27,28,29,30);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQIFGGZBFELRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)NCCCN)NC4=CC=C(C=C4)CC#N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F6N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411195-73-6
Record name 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinyl and pyrazolyl intermediates, followed by their coupling with the aminopropyl and phenylacetonitrile moieties. The final step involves the addition of bis(trifluoroacetic acid) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound ID/CAS Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound (EN300-756317) Pyrimidine 3-aminopropylamino, 5-cyclopropyl-1H-pyrazol-3-ylamino, phenylacetonitrile C25H27F6N9O4 631.54 Enzyme inhibition, kinase targeting
1246664-04-9 Pyrimidine Sulfonamide, methyl groups, cyclopropyl C20H20N4O3S ~420 (estimated) Antibacterial agents
1138329-69-7 Pyrimidine-triazole hybrid Trifluoromethyl, piperidine-carbonyl, bipyridine C27H21F6N5O2S ~617 (estimated) Anticancer, kinase inhibitors
695191-68-5 Phenylamine Pyridin-3-yl ethyl, cyclopropyl C15H17N3 ~239 (estimated) Neurotransmitter analogs
1266476-99-6 Pyrimidine-sulfonamide 5-cyclopropyl-1H-pyrazol-3-ylamino, methyl C17H19N7O2S ~385 (estimated) Antifungal, enzyme inhibition

Key Observations:

Heterocyclic Core : All compounds share pyrimidine or pyrazole cores, critical for interactions with biological targets like kinases or ATP-binding enzymes .

Substituent Diversity: The target compound’s 5-cyclopropyl-1H-pyrazol-3-ylamino group is also present in 1266476-99-6, suggesting shared binding preferences for hydrophobic pockets . Trifluoromethyl groups (e.g., 1138329-69-7) enhance metabolic stability and lipophilicity, whereas the TFA salt in the target compound improves aqueous solubility .

Molecular Weight : The target compound’s higher molecular weight (631.54 vs. ~239–617 g/mol) may impact pharmacokinetics, necessitating formulation optimization for in vivo studies .

Kinase Inhibition Potential

Pyrimidine derivatives are well-documented kinase inhibitors. The target compound’s 3-aminopropylamino and phenylacetonitrile groups mimic ATP-binding site motifs seen in kinase inhibitors like imatinib. Analogues such as 1138329-69-7 and 1266476-99-6 have demonstrated activity against tyrosine kinases and fungal enzymes, respectively .

Antimicrobial and Antifungal Activity

Sulfonamide-containing analogues (e.g., 1246664-04-9 and 1266476-99-6) exhibit broad-spectrum antimicrobial effects, likely due to interference with folate synthesis pathways. The target compound’s pyrazole moiety may similarly disrupt microbial enzymes .

Solubility and Formulation

The TFA salt in the target compound contrasts with free-base analogues (e.g., 695191-68-5), offering improved solubility for high-throughput screening . However, its larger size may reduce cell permeability compared to smaller molecules like 1246664-04-9 .

Biological Activity

The compound 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) is a complex organic molecule with potential applications in medicinal chemistry, particularly in targeting specific biological pathways. Its intricate structure, featuring multiple functional groups, positions it as a candidate for various therapeutic interventions.

Chemical Structure and Properties

This compound contains several key structural components:

  • Pyrimidine and Pyrazole Rings : These heterocyclic structures are known for their biological activity, particularly in drug design.
  • Amino Groups : The presence of amino groups allows for potential interactions with various biological targets, enhancing its reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Binding to Proteins : The multiple functional groups enable the compound to bind to various proteins and enzymes, modulating their activity.
  • Influencing Cellular Signaling : By altering the function of target proteins, the compound can impact signaling pathways and gene expression, potentially leading to therapeutic effects such as anti-cancer or anti-inflammatory responses .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by:

  • Modulating cytokine production.
  • Inhibiting pathways associated with inflammation.

Case Studies and Research Findings

A review of literature reveals significant findings regarding the biological activity of similar compounds:

StudyFindings
Investigated the synthesis and biological evaluation of pyrimidine derivatives, noting their potential in targeting cancer pathways.
Highlighted the role of aminopyrimidine derivatives in modulating protein interactions crucial for cellular functions.
Discussed the therapeutic potential of pyrazole-containing compounds in various disease models, including cancer and inflammation.

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